molecular formula C9H8BrF3O B1421183 4-Methoxy-2-(trifluoromethyl)benzyl bromide CAS No. 916420-86-5

4-Methoxy-2-(trifluoromethyl)benzyl bromide

Cat. No. B1421183
CAS RN: 916420-86-5
M. Wt: 269.06 g/mol
InChI Key: DXAUNLGVNSSAFO-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3O . It is used in various chemical reactions due to its unique properties .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC1=C(C=C(C=C1)CBr)C(F)(F)F . This indicates that the molecule consists of a benzene ring with methoxy, bromomethyl, and trifluoromethyl substituents .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that has significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 269.06 , a boiling point of 42-45°C , and a density of 1.594 g/mL at 25°C .

Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

4-Methoxy-2-(trifluoromethyl)benzyl bromide has been utilized in the trifluoromethoxylation of aliphatic substrates. The nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, facilitated by tetrabutylammonium triphenyldifluorosilicate, has been a significant step in forming aliphatic trifluoromethyl ethers. This process represents a notable example of nucleophilic displacement in organic synthesis (Marrec et al., 2010).

Electrochemical Bromination

The compound has also been involved in the electrochemical bromination process. Specifically, the electrochemical bromination of 4-methoxy toluene in a two-phase electrolysis method resulted in the formation of 3-bromo 4-methoxy benzyl bromide, showcasing the compound's role in bromination reactions and its potential utility in organic synthesis (Kulangiappar et al., 2014).

Singlet Oxygen Quantum Yield

In the field of photodynamic therapy, particularly for cancer treatment, this compound derivatives have shown significant potential. A specific compound synthesized with this group exhibited high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers used in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Steric Pressure in Chemical Reactions

The trifluoromethyl group, as seen in compounds like this compound, plays a crucial role in the relay propagation of crowding, acting as both an emitter and transmitter of steric pressure. This property significantly influences the outcome of metalation reactions, demonstrating the compound's relevance in understanding and manipulating steric effects in chemical synthesis (Schlosser et al., 2006).

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used as a reagent in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and have been identified as potent inhibitors of hepatitis C virus NS5B polymerase .

Mode of Action

The compound acts as a reagent in organic synthesis, participating in reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can be replaced by other groups in nucleophilic substitution reactions, enabling the synthesis of a variety of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a reagent, it can participate in a variety of reactions, leading to the formation of different products. For instance, it can be used in the synthesis of benzimidazoles, which are known to interfere with the function of certain enzymes and have antiviral properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in and the compounds it helps synthesize. For example, when used in the synthesis of benzimidazoles, the resulting compounds can exhibit antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It is typically stored at ambient temperature . Safety data indicates that it is a corrosive material and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .

Safety and Hazards

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is corrosive and can cause severe burns and eye damage . Therefore, it should be handled with appropriate personal protective equipment .

Future Directions

The future directions for “4-Methoxy-2-(trifluoromethyl)benzyl bromide” are likely to involve further exploration of its reactivity and potential applications in the synthesis of new compounds. Its use in the synthesis of ®- (–)-argentilactone has been reported , indicating potential applications in organic synthesis.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with enzymes and proteins through covalent bonding, often modifying the active sites of these biomolecules. For instance, it can act as an alkylating agent, introducing the 4-methoxy-2-(trifluoromethyl)benzyl group into specific amino acid residues within proteins, thereby altering their function and activity . These interactions can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and repair mechanisms . These cellular effects highlight the compound’s potential as a tool for studying cellular responses to chemical stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of nucleophilic sites within biomolecules, such as the thiol groups in cysteine residues of proteins. This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, it can lead to severe toxic effects, including tissue damage and organ dysfunction . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is critical for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAUNLGVNSSAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (4-methoxy-2-trifluoromethyl-phenyl)-methanol (1.04 g, 5 mmol) in DCM (20 mL) was treated at 0° C. with phosphorous tribromide (1.64 g, 6 mmol). The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature. The solvent was evaporated in vacuo to yield a crude oil which was purified via flash chromatography (10% DCM in hexane) to yield the title compound as an oil (1.36 g, 100%)
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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